An In-depth Technical Guide to 6-Chloro-5-fluoronicotinaldehyde
An In-depth Technical Guide to 6-Chloro-5-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde functional group on the pyridine ring, provides a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Chloro-5-fluoronicotinaldehyde, detailed experimental protocols for its synthesis, its characteristic spectral data, and a discussion of its reactivity and applications in drug discovery and agrochemical development.
Chemical and Physical Properties
6-Chloro-5-fluoronicotinaldehyde, also known as 6-chloro-5-fluoropyridine-3-carbaldehyde, is a solid at room temperature.[1][2][3][4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClFNO | [4][5] |
| Molecular Weight | 159.55 g/mol | [4][5] |
| CAS Number | 950691-52-8 | [6] |
| MDL Number | MFCD13189060 | [5] |
| Physical Form | Solid | [2][3] |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [7] |
| SMILES | O=Cc1cnc(Cl)c(F)c1 | [1] |
| InChI | 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | [1] |
| InChI Key | MNOGYCPIVIXHRK-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of 6-Chloro-5-fluoronicotinaldehyde is the oxidation of the corresponding primary alcohol, (6-chloro-5-fluoro-pyridin-3-yl)methanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.[7][8]
Synthesis via Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to the aldehyde.[7][9]
Experimental Protocol:
-
Preparation of the Activating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO, 2.0 to 2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.[9]
-
Oxidation of the Alcohol: Dissolve (6-chloro-5-fluoro-pyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture at this temperature for 30-60 minutes.
-
Quenching the Reaction: Add triethylamine (TEA, 4.0 to 5.0 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Chloro-5-fluoronicotinaldehyde.
Caption: Workflow for the Swern oxidation of (6-chloro-5-fluoro-pyridin-3-yl)methanol.
Spectral Data and Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | ~8.5-8.7 |
| H-4 | ~8.0-8.2 |
| Aldehyde CHO | ~9.9-10.1 |
The aldehyde proton will appear as a singlet significantly downfield. The two aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | ~188-192 |
| C-5 (C-F) | ~155-160 (d, J ≈ 250 Hz) |
| C-6 (C-Cl) | ~150-155 |
| C-2 | ~150-154 |
| C-3 | ~130-135 |
| C-4 | ~120-125 |
The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak will be observed.[10]
| Predicted Mass Spectrometry Fragmentation | |
| m/z | Fragment |
| 159/161 | [M]⁺ |
| 130/132 | [M-CHO]⁺ |
| 124 | [M-Cl]⁺ |
Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[11]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2820 and ~2720 | C-H stretch of the aldehyde |
| ~1700-1710 | C=O stretch of the aldehyde |
| ~1550-1600 | C=C and C=N stretching of the pyridine ring |
| ~1200-1250 | C-F stretch |
| ~700-800 | C-Cl stretch |
The C=O stretching frequency is a strong and sharp band, characteristic of the aldehyde functional group.[12]
Reactivity and Applications
6-Chloro-5-fluoronicotinaldehyde is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group and the potential for nucleophilic aromatic substitution of the chlorine atom.
Reactivity of the Aldehyde Group
The aldehyde functional group can undergo a wide range of transformations, including:
-
Oxidation: to the corresponding carboxylic acid (6-chloro-5-fluoronicotinic acid).
-
Reduction: to the primary alcohol ((6-chloro-5-fluoro-pyridin-3-yl)methanol).
-
Reductive Amination: to form various substituted amines.
-
Wittig Reaction: to generate alkenes.
-
Aldol and Knoevenagel Condensations: to form α,β-unsaturated carbonyl compounds.
Applications in Drug Discovery
Halogenated pyridines are prevalent scaffolds in medicinal chemistry.[13] The presence of chlorine and fluorine atoms in 6-Chloro-5-fluoronicotinaldehyde can enhance the biological activity and pharmacokinetic properties of the resulting drug candidates. This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[14][15] The pyridine ring can act as a hinge-binding motif in the ATP-binding site of kinases.
Caption: Role of 6-Chloro-5-fluoronicotinaldehyde in kinase inhibitor synthesis.
Applications in Agrochemicals
Similar to its utility in pharmaceuticals, 6-Chloro-5-fluoronicotinaldehyde is also a key intermediate in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides.[16] The fluorinated pyridine moiety is a common feature in many successful agrochemical products, contributing to their enhanced efficacy and metabolic stability.
Safety Information
6-Chloro-5-fluoronicotinaldehyde is harmful if swallowed and may cause skin and eye irritation.[5][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
| Safety Information | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
6-Chloro-5-fluoronicotinaldehyde is a valuable and versatile chemical intermediate with significant applications in the fields of drug discovery and agrochemical research. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for synthetic chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers working with this compound.
References
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